Cyclopentanecarboxylic acid, 1-amino-3-borono-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

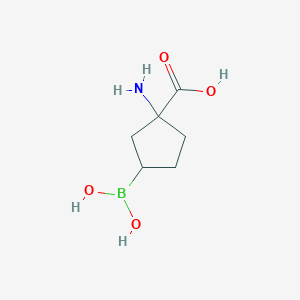

1-Amino-3-boronocyclopentanecarboxylic acid is a boron-containing unnatural amino acid that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is particularly notable for its role in boron neutron capture therapy (BNCT), a promising cancer treatment modality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-boronocyclopentanecarboxylic acid typically involves metal-catalyzed additions of diboron agents to unsaturated carbonyl compounds . The majority of these syntheses utilize recently developed borylation techniques. For instance, the cyclic five-membered ring analogue of this compound can be synthesized through the addition of diboron agents to unsaturated carbonyl compounds under specific reaction conditions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting often involves the use of racemic and diastereomeric mixtures. Further separation of the L and D forms of this compound may enhance its selectivity and efficacy .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-boronocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids.

Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed: The major products formed from these reactions include various boronic acids, boronates, and other boron-containing derivatives .

Scientific Research Applications

1-Amino-3-boronocyclopentanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of boron-containing compounds.

Mechanism of Action

The mechanism by which 1-amino-3-boronocyclopentanecarboxylic acid exerts its effects involves its ability to deliver boron to specific cellular targets. In BNCT, the compound accumulates in cancer cells, where it undergoes neutron capture reactions, leading to localized cell death . The molecular targets and pathways involved include the selective uptake of the compound by tumor cells and its subsequent localization within the cytoplasm and nuclei .

Comparison with Similar Compounds

1-Amino-3-boronocyclopentanecarboxylic acid can be compared with other boron-containing compounds such as:

Boronophenylalanine (BPA): BPA is another boron delivery agent used in BNCT.

Sodium Borocaptate (BSH): BSH is also used in BNCT, but it has different chemical properties and mechanisms of action compared to 1-amino-3-boronocyclopentanecarboxylic acid.

Uniqueness: The uniqueness of 1-amino-3-boronocyclopentanecarboxylic acid lies in its high selectivity for tumor cells and its ability to deliver boron effectively for neutron capture therapy. This makes it a promising candidate for further research and development in cancer treatment .

Conclusion

1-Amino-3-boronocyclopentanecarboxylic acid is a compound with significant potential in various fields of scientific research. Its unique properties and applications, particularly in cancer therapy, make it a valuable tool for researchers and clinicians alike. Further studies and developments are likely to enhance its efficacy and broaden its range of applications.

Biological Activity

Cyclopentanecarboxylic acid, 1-amino-3-borono- (commonly referred to as cis-ABCPC), is a boron-containing unnatural amino acid that has garnered interest for its potential applications in boron neutron capture therapy (BNCT) and other therapeutic contexts. This article explores the biological activity of cis-ABCPC, highlighting its mechanisms of action, therapeutic efficacy, and relevant case studies.

- Chemical Formula : C6H11BNO2

- Molecular Weight : 129.157 g/mol

- CAS Registry Number : 52-52-8

Cis-ABCPC functions primarily through its boron content, which allows it to participate in BNCT. In this therapy, the compound is delivered to tumor cells where it captures thermal neutrons, leading to the release of high-energy particles that induce cytotoxic damage specifically in cancerous tissues.

-

Neutron Capture Reaction :

10B+n→7Li+4HeThis reaction produces high linear energy transfer (LET) radiation that is effective at destroying cells within a short range (approximately 10 μm), making it particularly useful for targeting tumors while sparing surrounding healthy tissue .

-

Cellular Uptake :

Cis-ABCPC is taken up by cells via amino acid transporters, specifically the system L amino acid transporters (LAT1), which are often upregulated in various cancers . Studies indicate that cis-ABCPC can deliver about 70% of boron in a free or loosely bound form to the nucleus and cytoplasm of glioblastoma cells, facilitating effective neutron capture .

Case Studies and Research Findings

-

In Vitro Studies :

- In a study involving human T98G glioblastoma cells, cis-ABCPC was shown to enhance boron uptake significantly compared to traditional agents like boronophenylalanine (BPA). The optimal treatment duration for maximal boron accumulation was determined to be 4 hours at a concentration of 30 ppm .

- Another study demonstrated that cis-ABCPC could achieve a tumor-to-blood ratio of approximately 8, indicating its potential for selective tumor targeting .

-

Animal Models :

- Research conducted on rodent models of glioma indicated that cis-ABCPC effectively localized within tumors and facilitated significant therapeutic effects when combined with neutron irradiation . This highlights its promise as an adjunct therapy in challenging cases where conventional treatments fail.

Comparative Analysis with Other Boron Compounds

| Compound | Tumor-to-Blood Ratio | Tumor-to-Normal Brain Ratio | Efficacy in BNCT |

|---|---|---|---|

| Cis-ABCPC | 8 | ~2 | High |

| Boronophenylalanine (BPA) | 5 | ~1.5 | Moderate |

| Boronated Tyrosine | 6 | ~3 | Moderate |

Properties

CAS No. |

799842-91-4 |

|---|---|

Molecular Formula |

C6H12BNO4 |

Molecular Weight |

172.98 g/mol |

IUPAC Name |

1-amino-3-boronocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C6H12BNO4/c8-6(5(9)10)2-1-4(3-6)7(11)12/h4,11-12H,1-3,8H2,(H,9,10) |

InChI Key |

VOHZFKLCWSOFRW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1CCC(C1)(C(=O)O)N)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.